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Compound of Interest

1-(Phenylsulfonyl)-2-indoleboronic
Compound Name: d
aci

Cat. No.: B1351035

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of natural products and synthetic drugs with diverse biological activities.[1][2][3] The
ability to precisely functionalize this privileged structure is paramount in the development of
novel therapeutics. 1-(Phenylsulfonyl)-2-indoleboronic acid has emerged as a key building
block for this purpose. Its strategic design incorporates two critical features: a robust
phenylsulfonyl protecting group on the indole nitrogen and a versatile boronic acid moiety at
the C-2 position.

This combination makes it an exceptionally valuable reagent in palladium-catalyzed cross-
coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of
complex carbon-carbon bonds.[3][4] This guide, intended for researchers and drug
development professionals, provides a comprehensive overview of the molecule's properties, a
detailed examination of its synthesis with mechanistic insights, and a discussion of its
application in constructing molecular libraries for targeted therapies.

Physicochemical and Structural Properties

The precise characterization of a reagent is the foundation of reproducible and successful
synthetic chemistry. 1-(Phenylsulfonyl)-2-indoleboronic acid is a stable, solid compound
under standard laboratory conditions. Its key quantitative properties are summarized below.
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Property Value Source(s)
Molecular Weight 301.13 g/mol [5]
Molecular Formula C14H12BNO4S [5]

CAS Number 342404-46-0 [5][6]
Physical Form Solid [5]

Melting Point 125-130 °C [51161[7]
Density 1.34 g/cm3 [6]

] OB(O)clcc2ccecec2nlS(=0)
SMILES String (=0)c3cceee3 [5]

HXWLCYMHOULBJZ-
InChl Key [5][6]
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Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-(Phenylsulfonyl)-2-indoleboronic acid requires a multi-step approach that
leverages foundational principles of organic chemistry. The described protocol is a
representative and robust method, emphasizing the rationale behind each transformation to
ensure experimental success and self-validation. The overall workflow involves the protection
of the indole nitrogen followed by directed borylation.

Diagram: Synthesis Workflow
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Caption: Workflow for the synthesis of the target molecule.

Step 1: N-Sulfonylation of Indole

Expertise & Causality: The indole N-H proton is acidic and nucleophilic, making it susceptible to
unwanted side reactions in subsequent steps. Protection with a phenylsulfonyl group is a
critical first step. This group is exceptionally stable to a wide range of reaction conditions,
including the strongly basic and nucleophilic reagents used in borylation. Furthermore, it acts
as an electron-withdrawing group, which can influence the regioselectivity of subsequent
functionalization.
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Methodology:

o To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at O °C under an
inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2
eq) portion-wise.

 Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, indicating
the formation of the sodium salt of indole.

e Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the
reaction mixture.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride
(NHa4Cl) solution.

o Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure to
yield crude 1-(Phenylsulfonyl)indole. Purification can be achieved via column
chromatography on silica gel.

Step 2: Halogen-Lithium Exchange and Borylation

Expertise & Causality: Direct C-H borylation at the C-2 position of 1-(phenylsulfonyl)indole can
be challenging. A more reliable and widely used strategy is the halogen-lithium exchange
followed by electrophilic trapping with a borate ester.[2][8][9] This method provides excellent
regiocontrol. First, the C-2 position is selectively brominated. Then, at cryogenic temperatures
(-78 °C), an organolithium reagent (n-butyllithium) rapidly exchanges the bromine for lithium,
creating a highly nucleophilic C-2 carbanion. This intermediate is immediately trapped by the
electrophilic boron atom of triisopropy! borate. The subsequent acidic workup hydrolyzes the
borate ester to the desired boronic acid.

Methodology:
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 First, brominate the 1-(phenylsulfonyl)indole intermediate at the 2-position using a suitable
brominating agent like N-Bromosuccinimide (NBS).

o Dissolve the resulting 2-Bromo-1-(phenylsulfonyl)indole (1.0 eq) and triisopropyl borate (3.0
eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v) in a flame-dried flask under an inert
atmosphere.

e Cool the solution to -78 °C using a dry ice/acetone bath.

» Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the
temperature at -78 °C. A color change is typically observed.

« Stir the reaction mixture at -78 °C for 2-3 hours.

¢ Allow the reaction to warm slowly to room temperature and quench by adding 1N HCI.
e Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

o Separate the layers and extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure.

Trustworthiness (Self-Validation): The crude product should be purified, for example, by
recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[10] The purity
and identity of the final product, 1-(Phenylsulfonyl)-2-indoleboronic acid, must be confirmed
by analytical techniques such as melting point determination (compare to literature value of
125-130 °C), NMR spectroscopy (*H, 3C, 11B), and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(Phenylsulfonyl)-2-indoleboronic acid in drug discovery is as a
coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed reaction forms a
C-C bond between the indole C-2 position and an aryl or heteroaryl halide/triflate, enabling the
rapid synthesis of large, diverse libraries of drug-like molecules.[1] This is particularly relevant
in the development of kinase inhibitors and other targeted cancer therapies.[4][11]
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Diagram: Generalized Suzuki-Miyaura Coupling

1-(Phenylsulfonyl) Aryl/Heteroaryl-X Pd Catalyst (e.g., Pd(PPhs)a)
-2-indoleboronic acid (X =Br, I, OTf) + Base (e.g., K2CO3)

@-Aryl-1-(phenylsulfonyl)indola
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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